4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
The compound 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 7-position with a 4-ethylbenzene sulfonamide moiety. Its molecular formula is C₂₂H₂₈N₂O₃S, with a molecular weight of approximately 400.54 g/mol. The ethyl group on the benzene ring and the tetrahydroquinoline core distinguish it from structurally related sulfonamides.
Properties
IUPAC Name |
4-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-16-7-11-19(12-8-16)27(25,26)22-18-10-9-17-6-5-13-23(20(17)14-18)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFKVRWFROMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the isobutyryl group, and the attachment of the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a therapeutic agent in various biological assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 3,4-Dimethyl-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide (BF22081)
- Structure : Differs from the target compound by having 3,4-dimethyl substituents on the benzene ring instead of a single 4-ethyl group.
- Molecular Formula : C₂₁H₂₆N₂O₃S (MW: 386.51 g/mol) .
- Key Differences: The dimethyl groups introduce greater steric hindrance and electron-donating effects compared to the ethyl group.
(b) N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t)
- Structure : Features a 4-methylbenzenesulfonamide group attached to a propargyl-allyloxy-substituted phenyl ring.
- Physical Properties : Melting point = 81–82°C; IR peaks at 3257 cm⁻¹ (N–H stretch) and 1339 cm⁻¹ (S=O symmetric stretch) .
- The allyloxy-propynyl group may confer different reactivity (e.g., susceptibility to click chemistry) compared to the ethyl group in the target compound.
(c) 4-Methyl-N-(2-Trimethylsilanylethynyl-phenyl)-benzenesulfonamide (1u)
- Structure : Contains a trimethylsilyl-protected ethynyl group on the phenyl ring.
- Physical Properties : Melting point = 79–80°C; IR absorption at 2151 cm⁻¹ (C≡C stretch) .
- Comparison :
- The silyl group enhances stability during synthesis but requires deprotection for further functionalization, unlike the ethyl group in the target compound.
- The ethynyl group could enable conjugation strategies (e.g., biotinylation), which the ethyl substituent lacks.
Pharmacologically Active Tetrahydroquinoline Derivatives (Patent Examples)
Examples from patent literature highlight the importance of the tetrahydroquinoline scaffold in drug design:
- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
- Example 24 : A pyridine-pyridazine hybrid with an adamantane group.
Comparison with Target Compound :
- The 4-ethylbenzene sulfonamide may enhance selectivity over the benzothiazole derivatives in Example 1.
Data Table: Structural and Physical Properties
Biological Activity
The compound 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its interactions with biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following formula:
- Molecular Formula: C₁₈H₂₃N₃O₂S
- Molecular Weight: 345.46 g/mol
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antitumor effects. The specific compound has shown promise in cardiovascular studies and potential interactions with calcium channels.
Cardiovascular Effects
A study evaluating various benzene sulfonamides, including derivatives similar to our compound, utilized an isolated rat heart model to assess their impact on perfusion pressure and coronary resistance. The results indicated that certain sulfonamide derivatives could significantly alter perfusion pressure, suggesting a mechanism involving calcium channel modulation .
Table 1: Experimental Design for Biological Activity Evaluation
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzene sulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
The study reported that 4-(2-aminoethyl)benzene sulfonamide decreased perfusion pressure in a time-dependent manner compared to controls . This suggests that the compound may interact with calcium channels, influencing cardiovascular dynamics.
The proposed mechanisms for the biological activity of this compound include:
- Calcium Channel Interaction : The compound's ability to modulate calcium channels could lead to decreased vascular resistance and altered cardiac output.
- Antimicrobial Properties : Similar sulfonamides have demonstrated antibacterial activity, which may extend to our compound through structural similarities.
Case Studies and Research Findings
Research has indicated that compounds with similar structures to This compound exhibit significant biological activity:
- A study on related benzene sulfonamides showed effective inhibition of bacterial growth in vitro .
- Another investigation highlighted the cytotoxic effects of similar compounds on cancer cell lines, suggesting potential antitumor activity .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Theoretical models have been used to predict absorption, distribution, metabolism, and excretion (ADME) properties:
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Caco-2 Permeability | High |
| Blood-Brain Barrier Penetration | Moderate |
| P-glycoprotein Substrate | Yes |
These parameters indicate favorable absorption characteristics and potential central nervous system effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
